molecular formula C13H13N7O2S B2628928 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1448054-25-8

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2628928
CAS No.: 1448054-25-8
M. Wt: 331.35
InChI Key: YDWVDJXPTQNEMC-UHFFFAOYSA-N
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Description

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea ( 1448054-25-8) is a synthetic small molecule with a molecular formula of C13H13N7O2S and a molecular weight of 331.36 g/mol . Its structure features a pyridazin-6-one core substituted with a 1H-1,2,4-triazole ring, connected via an ethylene linker to a urea functional group that is further substituted with a thiophen-2-yl moiety . This specific arrangement of heterocycles and a urea linker places it within a class of compounds that has demonstrated significant research value in medicinal chemistry. Compounds based on the pyridazinone scaffold are known to exhibit a wide range of pharmacological activities and are frequently explored in drug discovery . The presence of the urea group is of particular interest, as optimization of this linker in related triazolopyridazine compounds has been a key strategy for improving anti-parasitic potency and refining safety profiles, such as reducing inhibition of the hERG ion channel associated with cardiotoxicity . The primary research application of this compound is as a key chemical intermediate or a reference standard in the discovery and development of novel therapeutic agents. Its structure is representative of inhibitors targeting key biological pathways. Researchers utilize this compound in structure-activity relationship (SAR) studies, particularly in the exploration of heterocyclic compounds with potential anti-infective or anti-proliferative properties. The SMILES notation for this compound is O=C(NCCn1nc(-n2cncn2)ccc1=O)Nc1cccs1 . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c21-12-4-3-10(20-9-14-8-16-20)18-19(12)6-5-15-13(22)17-11-2-1-7-23-11/h1-4,7-9H,5-6H2,(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWVDJXPTQNEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
  • Pyridazine Derivative : The presence of a pyridazine moiety enhances the compound's interaction with biological targets.
  • Thiophene Group : This heterocyclic aromatic compound contributes to the overall stability and activity profile.

Biological Activity Overview

The biological activity of this compound primarily stems from its triazole core, which has been extensively studied for various pharmacological effects, including:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens.
  • Antibacterial Properties : Research indicates that triazole derivatives can exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The incorporation of the pyridazine and thiophene groups may enhance cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Substituent Effects : Electron-withdrawing groups on the aromatic rings have been shown to enhance antibacterial activity. For instance, compounds with halogens at specific positions on the benzene ring exhibited improved efficacy against Staphylococcus aureus .
  • Linker Variability : Variations in the linker between the triazole and other functional groups (like urea or thiophene) can significantly influence both potency and selectivity towards biological targets.

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

  • Study 1 : A series of 1,2,4-triazole derivatives were synthesized and tested against Escherichia coli and Klebsiella pneumoniae, revealing moderate to high antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)
Compound AE. coli0.5
Compound BKlebsiella pneumoniae1.0
  • Study 2 : Another investigation focused on antifungal activities against Candida albicans, where certain triazole derivatives demonstrated over 80% inhibition at concentrations as low as 10 μg/mL .

Pharmacological Significance

The pharmacological significance of triazoles extends beyond their antimicrobial properties:

  • Enzyme Inhibition : Triazoles have been identified as effective inhibitors of various enzymes involved in pathogen metabolism, which could lead to novel therapeutic strategies.
  • Synergistic Effects : Combinations of triazole derivatives with existing antibiotics have shown potential for enhanced efficacy, particularly in resistant strains .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties:

  • Mechanism of Action : The 1,2,4-triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism can lead to the disruption of fungal cell membrane integrity.
  • Case Studies : A study demonstrated that derivatives of the triazole compound exhibited high activity against various bacterial strains and fungi. For example, certain derivatives showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by these pathogens .
Microorganism Activity Reference
Staphylococcus aureusSignificant antibacterial activity
Candida albicansEffective antifungal properties
Escherichia coliModerate activity

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties:

  • Mechanism of Action : The triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
  • Research Findings : Investigations into similar triazole-containing compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with triazole scaffolds have been noted to exhibit cytotoxic effects against breast cancer and leukemia cell lines .
Cancer Cell Line Effect Reference
MCF-7 (Breast Cancer)Cytotoxicity observed
HL-60 (Leukemia)Inhibition of proliferation

Drug Design and Development

The structural diversity offered by 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea makes it an attractive candidate for drug design:

  • Lead Compound for Modifications : Researchers can modify different functional groups within the molecule to enhance its biological activity or reduce toxicity. This approach is common in medicinal chemistry to develop more effective therapeutic agents.
  • Kinase Inhibitor Potential : The sulfonamide group present in related compounds suggests that this class may have kinase inhibitory properties. Further research is necessary to explore this potential fully .

Comparison with Similar Compounds

Pyridazinone vs. Pyrazole-Based Ureas

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) () share the urea backbone but replace the pyridazinone core with a pyrazole ring. For example, pyridazinone-containing compounds often show higher melting points (e.g., 215–217°C for related structures) compared to pyrazole derivatives (e.g., 9a: mp 142–144°C) .

Thiophene Substituent Variations

The thiophen-2-yl group in the target compound contrasts with 1-(thiophen-2-ylmethyl)urea derivatives (). Thiophene-containing compounds generally exhibit moderate lipophilicity (logP ~2.5–3.0), which aligns with drug-like properties, whereas brominated thiophene derivatives (e.g., 2-(7-bromo-2-(5-bromothiophen-2-yl)-4H-benzo[...]triazol-4-yl)-1-(4-bromophenyl)ethan-1-one in ) show increased molecular weight (>500 Da) and reduced solubility .

Physicochemical and Spectroscopic Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyridazinone 1,2,4-Triazole, Thiophen-2-ylurea Not reported ~335.35*
1-Ethyl-3-(3-methyl-1-phenyl-pyrazol-4-ylmethyl)urea (9a) Pyrazole Ethylurea, Phenyl 142–144 286.34
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one Benzoimidazotriazole Bromophenyl, Thiazole Not reported 542.42
1-(4-Methoxyphenyl)thiourea-triazine derivative () Triazine Triazole, Thiourea Not reported ~450.50*

*Calculated based on molecular formula.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea and its intermediates?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Triazole coupling : Reacting triazole derivatives with substituted ureas or thioureas under reflux in ethanol or DMF. For example, triazine-triazole-urea hybrids are synthesized via three-component coupling (triazole, urea, thiourea) at varying temperatures (e.g., 60–100°C) .
  • Thiophene incorporation : Thiophen-2-ylmethyl groups are introduced via nucleophilic substitution or condensation reactions, as seen in triazolone derivatives .
  • Purification : Crystallization from ethanol/water mixtures (e.g., 1:2 ratio) is standard for isolating intermediates, yielding compounds with >60% purity .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodology : Key techniques include:

  • IR spectroscopy : Confirming functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .
  • NMR analysis : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole CH groups at δ 8.1–8.5 ppm) and verify regiochemistry .
  • Melting point determination : Consistency with literature values (e.g., 126–134°C for analogous triazolones) ensures purity .

Q. What preliminary biological assays are used to screen this compound's activity?

  • Methodology : Initial screening focuses on:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the pyridazinone core?

  • Methodology :

  • Temperature control : Pyridazinone formation via cyclization often requires precise heating (e.g., 80°C in ethanol) to avoid side products like open-chain ureas .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in triazole-pyridazine hybrids, as demonstrated in Suzuki-Miyaura reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .

Q. How are contradictions in spectral data (e.g., unexpected NMR shifts) resolved for structurally similar derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested regions (e.g., distinguishing thiophene vs. triazole protons) .
  • X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding patterns, as applied to pyridazine-triazole hybrids .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .

Q. What strategies are employed to design derivatives with enhanced bioactivity while minimizing toxicity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematic substitution of the thiophene or triazole moieties (e.g., halogenation, alkylation) to modulate lipophilicity and target affinity .
  • Prodrug approaches : Introducing hydrolyzable groups (e.g., ethyl esters) to improve bioavailability, as seen in pyridazine-carboxylate derivatives .
  • In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding to therapeutic targets like kinases or microbial enzymes .

Notes

  • All methodologies are derived from peer-reviewed studies on analogous systems.

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